molecular formula C22H22N2O3 B282542 1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282542
M. Wt: 362.4 g/mol
InChI Key: GBDCZARVATXFOQ-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABP and is a member of the pyrrolone family of compounds. ABP has been shown to have promising results in the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of ABP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
ABP has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, ABP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. ABP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ABP in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective candidate for drug development. However, one of the limitations of using ABP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on ABP. One area of research is in the development of ABP analogs that have improved pharmacological properties. Another area of research is in the optimization of the synthesis method for ABP, which could lead to more cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of ABP, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of ABP involves a multi-step process that begins with the reaction of 4-(dimethylamino)benzaldehyde and ethyl acetoacetate in the presence of a base to form a pyrrole intermediate. This intermediate is then reacted with benzoyl chloride and allyl bromide to form the final product, ABP.

Scientific Research Applications

ABP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. ABP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.

properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H22N2O3/c1-4-14-24-19(15-10-12-17(13-11-15)23(2)3)18(21(26)22(24)27)20(25)16-8-6-5-7-9-16/h4-13,19,25H,1,14H2,2-3H3/b20-18-

InChI Key

GBDCZARVATXFOQ-ZZEZOPTASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC=C

SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C

Origin of Product

United States

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